tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate: is a bicyclic compound that features a unique structure with potential applications in various fields of scientific research. This compound is characterized by its tert-butyl ester group, hydroxyl group, and an oxa-azabicyclo framework, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials . Industrial production methods may involve the use of achiral tropinone derivatives and desymmetrization processes to achieve the desired stereochemical configuration .
Chemical Reactions Analysis
tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate: Lacks the oxa group, leading to different chemical properties and reactivity.
tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate: Contains an amino group instead of a hydroxyl group, affecting its biological activity and applications.
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Features a different bicyclic framework, resulting in distinct chemical behavior.
These comparisons highlight the uniqueness of tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[32
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
UGUKOAKUOOGHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COC(C1)C2O |
Origin of Product |
United States |
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